molecular formula C16H19NO4S B497418 6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide CAS No. 332388-74-6

6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide

Cat. No.: B497418
CAS No.: 332388-74-6
M. Wt: 321.4g/mol
InChI Key: HSXNOTPYPNUIRI-UHFFFAOYSA-N
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Description

6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxy group, an oxolan-2-ylmethyl group, and a naphthalene-2-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide typically involves multiple steps, including the introduction of the methoxy group, the formation of the oxolan-2-ylmethyl group, and the sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactions and the use of industrial reactors. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to form different derivatives.

    Substitution: The naphthalene ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the sulfonamide group may produce an amine derivative.

Scientific Research Applications

6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and oxolan-2-ylmethyl groups may also contribute to the compound’s overall biological activity by affecting its solubility, stability, and ability to penetrate cell membranes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide include other sulfonamide derivatives and naphthalene-based compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

6-Methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

  • Introduction of the Methoxy Group : Achieved through methylation reactions.
  • Formation of the Oxolan-2-ylmethyl Group : Involves cyclization reactions.
  • Sulfonamide Formation : The final step where the sulfonamide moiety is introduced.

These synthetic routes require careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing the compound to bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant for carbonic anhydrases (CAs), which are implicated in various physiological processes, including tumor growth .
  • Cell Penetration and Stability : The methoxy and oxolan groups enhance the compound's solubility and stability, facilitating cellular uptake and bioactivity .

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. For instance, modifications in the sulfonamide structure can lead to enhanced activity against various bacterial strains. The compound's mechanism involves inhibition of folic acid synthesis, a critical pathway for bacterial growth .

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent:

  • Inhibition of Carbonic Anhydrases : The compound has been tested against human carbonic anhydrase isoforms CA IX and CA XII, which are overexpressed in certain cancers. In vitro studies show that it can reduce cell viability in cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer) under hypoxic conditions .
CompoundIC50 (nM)Cell Line
This compound51.6 - 99.6HT-29
Acetazolamide (control)100 - 200HT-29

These findings suggest that this compound may play a role in reversing tumor acidity and inhibiting cancer cell migration .

Case Studies

  • Study on Carbonic Anhydrase Inhibition :
    • A series of saccharide-modified sulfonamides were synthesized and evaluated for their inhibitory effects on CA IX and XII. The results indicated that modifications could significantly enhance biological activity, with some compounds demonstrating superior efficacy compared to established inhibitors like acetazolamide .
  • Antimicrobial Efficacy Assessment :
    • A study assessed various sulfonamide derivatives for their antibacterial properties using agar dilution methods. Results showed that structural modifications led to varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-20-14-6-4-13-10-16(7-5-12(13)9-14)22(18,19)17-11-15-3-2-8-21-15/h4-7,9-10,15,17H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXNOTPYPNUIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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